N-((1S,2S)-2-(2,4-Dichlorophenyl)cyclobutyl)acetamide
Description
N-((1S,2S)-2-(2,4-Dichlorophenyl)cyclobutyl)acetamide is a chemical compound characterized by the presence of a cyclobutyl ring substituted with a 2,4-dichlorophenyl group and an acetamide moiety
Properties
Molecular Formula |
C12H13Cl2NO |
|---|---|
Molecular Weight |
258.14 g/mol |
IUPAC Name |
N-[(1S,2S)-2-(2,4-dichlorophenyl)cyclobutyl]acetamide |
InChI |
InChI=1S/C12H13Cl2NO/c1-7(16)15-12-5-4-10(12)9-3-2-8(13)6-11(9)14/h2-3,6,10,12H,4-5H2,1H3,(H,15,16)/t10-,12-/m0/s1 |
InChI Key |
UGDORHZIEGFERS-JQWIXIFHSA-N |
Isomeric SMILES |
CC(=O)N[C@H]1CC[C@H]1C2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
CC(=O)NC1CCC1C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1S,2S)-2-(2,4-Dichlorophenyl)cyclobutyl)acetamide typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a involving suitable precursors.
Introduction of the 2,4-Dichlorophenyl Group: This step involves the substitution of the cyclobutyl ring with a 2,4-dichlorophenyl group using a halogenation reaction.
Acetamide Formation:
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch processes with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N-((1S,2S)-2-(2,4-Dichlorophenyl)cyclobutyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the chlorinated positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
N-((1S,2S)-2-(2,4-Dichlorophenyl)cyclobutyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-((1S,2S)-2-(2,4-Dichlorophenyl)cyclobutyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
N-((1S,2S)-2-(2,4-Dichlorophenyl)cyclobutyl)acetamide: shares structural similarities with other cyclobutyl acetamides and dichlorophenyl derivatives.
This compound: can be compared with compounds like N-((1S,2S)-2-(2,4-Dichlorophenyl)cyclobutyl)formamide and N-((1S,2S)-2-(2,4-Dichlorophenyl)cyclobutyl)propionamide.
Uniqueness
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
